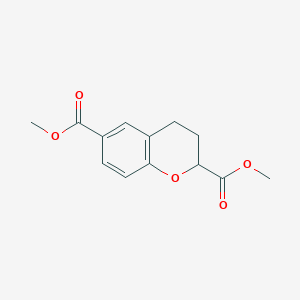
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and amino alcohols.
Key Reactions: The key steps include the formation of the furan ring, followed by the introduction of the amino and hydroxyl groups. This can be achieved through a series of reactions including condensation, reduction, and amination.
Reaction Conditions: Typical reaction conditions involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the furan ring or reduce any oxidized forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.
Scientific Research Applications
(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: This is the enantiomer of the compound and has different biological activity.
1-Amino-1-(2-furyl)propan-2-OL: Lacks the methyl group on the furan ring, leading to different chemical properties.
1-Amino-1-(5-methyl(2-thienyl))propan-2-OL: Contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.
Uniqueness: : The presence of both the amino and hydroxyl groups in a chiral configuration, along with the furan ring, makes (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL unique. This combination of functional groups and chirality provides it with distinct chemical and biological properties that are not found in its analogs.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m1/s1 |
InChI Key |
AYVBPBMGWNLYBA-SVRRBLITSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)




![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)

![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)


